9-Methoxyphenoxathiine-1-thiol
Description
9-Methoxyphenoxathiine-1-thiol is a sulfur-containing heterocyclic compound characterized by a phenoxathiine backbone substituted with a methoxy group at the 9-position and a thiol (-SH) group at the 1-position. The methoxy group enhances electron density in the aromatic system, while the thiol group introduces reactivity for conjugation or metal coordination.
Properties
CAS No. |
120546-93-2 |
|---|---|
Molecular Formula |
C13H10O2S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
9-methoxyphenoxathiine-1-thiol |
InChI |
InChI=1S/C13H10O2S2/c1-14-8-4-2-5-9-12(8)17-13-10(15-9)6-3-7-11(13)16/h2-7,16H,1H3 |
InChI Key |
XFDWWMLWFRRZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC3=C(O2)C=CC=C3S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . For 9-Methoxyphenoxathiine-1-thiol, a similar approach can be employed, where the phenoxathiine ring system is functionalized with a methoxy group and then reacted with thiourea and an alkyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of thiols often involves large-scale nucleophilic substitution reactions using thiourea or hydrogen sulfide (H2S) as the sulfur source . The reaction conditions are optimized to ensure high yield and purity of the desired thiol compound.
Chemical Reactions Analysis
Types of Reactions
9-Methoxyphenoxathiine-1-thiol can undergo various chemical reactions, including:
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (R-S-R).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R)
Scientific Research Applications
9-Methoxyphenoxathiine-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methoxyphenoxathiine-1-thiol involves its reactivity with various biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein function . This reactivity is often exploited in the development of thiol-based probes and inhibitors for studying protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () lists impurities related to drospirenone/ethinyl estradiol formulations, none of which are structurally analogous to 9-methoxyphenoxathiine-1-thiol. For a meaningful comparison, we instead analyze phenoxathiine derivatives and structurally related sulfur-containing heterocycles.
Table 1: Key Properties of this compound and Analogues
| Compound | Structure | Molecular Weight (g/mol) | Solubility | Reactivity Notes | Applications |
|---|---|---|---|---|---|
| This compound | Phenoxathiine with -OCH₃ and -SH | ~260.3 (estimated) | Low in water | Thiol oxidation; nucleophilic | Research compound (potential catalysts) |
| Phenoxathiine | Base structure (no substituents) | 184.2 | Insoluble | Inert aromatic system | Polymer stabilizers |
| 1-Thiophenoxathiine | Phenoxathiine with -SH at 1-position | 200.3 | Moderate in DMSO | Thiol-mediated redox activity | Antioxidant studies |
| 9-Methoxy-10H-phenothiazine | Similar backbone with -OCH₃ | 227.3 | Soluble in acetone | Photoreactive; radical scavenger | Organic electronics |
Key Findings:
Thiol Reactivity: Unlike 1-thiophenoxathiine, the presence of both -SH and -OCH₃ groups in this compound may enable dual reactivity (e.g., simultaneous coordination and hydrogen bonding), a feature absent in simpler analogs.
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